Dota-ggga
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dota-ggga involves a convenient and efficient total solid-phase synthetic route. This method starts with the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate . This three-step solid-phase synthetic route is cost-effective and allows for the rapid preparation of high-purity Dota-linked peptides.
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized using cationic processed gallium-68 eluates from a tin dioxide 68Ge/68Ga generator. This method involves the adsorption of diluted generator eluates on a strong cation exchange resin and desorption with acidified sodium chloride solution . This optimized labeling method ensures high radiolabeling efficiency and stability over time.
Chemical Reactions Analysis
Types of Reactions
Dota-ggga undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of substituted derivatives of this compound .
Scientific Research Applications
Dota-ggga has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dota-ggga involves its ability to form stable and inert complexes with metal ions under physiological conditions. This property allows it to be used as a chelating agent in the development of metal-based imaging and therapeutic agents. The molecular targets and pathways involved include the binding of this compound to specific receptors on cancer cells, facilitating the targeted delivery of radiolabeled peptides for imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-tetraazacyclododecane-tetraacetic acid (DOTA): Widely used as a chelating agent for the development of metal-based imaging and therapeutic agents.
1,4,7-triazacyclononane-triacetic acid (NOTA): Known for its superior gallium-68 binding ability compared to DOTA.
Triazacyclononane-phosphinate (TRAP): Exhibits higher specific activity and binding efficiency compared to DOTA and NOTA.
Uniqueness of Dota-ggga
This compound is unique due to its efficient and cost-effective synthetic route, high radiolabeling efficiency, and stability. It also exhibits favorable pharmacokinetics and high tumor uptake, making it a promising candidate for targeted imaging and therapy .
Biological Activity
Dota-ggga, a compound with the chemical formula C31H46N10O13, is a derivative of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) family. This compound has garnered attention in the fields of pharmacology and medical imaging due to its unique biological properties and applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and potential clinical applications.
This compound is characterized by a complex structure that allows for various functionalization. Its high hydrophilicity and stability make it suitable for use in radiopharmaceuticals. The compound's structure can be represented as follows:
Absorption and Distribution
Research indicates that this compound exhibits rapid distribution in biological systems. A study comparing this compound with Gd-DOTA (gadolinium-DOTA) showed that both compounds have similar biodistribution profiles, with rapid clearance from the bloodstream and minimal accumulation in organs . The pharmacokinetic characteristics suggest that this compound may be suitable for intravenous or oral administration due to its low toxicity and favorable distribution .
Excretion
The excretion of this compound occurs primarily through renal pathways. Studies have shown that the compound undergoes glomerular filtration, leading to significant urinary elimination without notable organ accumulation . This property is crucial for minimizing potential toxicity in clinical applications.
Safety Profile
This compound has demonstrated a favorable safety profile in preclinical studies. The acute toxicity assessments indicate that it is significantly safer than other gadolinium-based contrast agents such as Gd-DTPA, with an 85% higher safety factor . This reduced toxicity is attributed to the greater stability of this compound, which exhibits slow kinetics of dissociation.
Imaging Techniques
This compound is primarily utilized in positron emission tomography (PET) imaging due to its ability to bind selectively to somatostatin receptors (SSTR). A systematic review of incidental findings from SSTR PET/CT scans revealed that DOTA-conjugated tracers like this compound are effective in identifying neuroendocrine tumors (NETs) and other malignancies . The specificity of these tracers allows for reliable imaging results while minimizing false positives.
Table 1: Summary of Clinical Findings Using this compound Tracers
Study | Year | Tracer | Findings | Study Design |
---|---|---|---|---|
Elgeti | 2008 | Ga-68-DOTATOC | 2 invasive ductal breast cancers | Cohort |
Law | 2013 | Ga-68-DOTATATE | 1 meningioma | Case report |
Kunikowska | 2015 | Ga-68-DOTATATE | 14 Hashimoto's thyroiditis cases | Cohort |
Yamaga | 2017 | Ga-68-DOTATATE | 1 non-Hodgkin's lymphoma case | Case report |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Neuroendocrine Tumors : A cohort study involving patients with NETs found that this compound provided clear imaging results, aiding in diagnosis and treatment planning .
- Incidental Findings : In a large review involving nearly 3,000 subjects, incidental findings were reported in 6% of cases using SSTR PET/CT with DOTA tracers, underscoring the clinical relevance of this imaging technique .
Properties
IUPAC Name |
2-[4-[2-[[2-[[2-[[2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O13/c32-23(13-21-1-3-22(4-2-21)41(53)54)31(52)36-26(44)16-34-24(42)14-33-25(43)15-35-27(45)17-37-5-7-38(18-28(46)47)9-11-40(20-30(50)51)12-10-39(8-6-37)19-29(48)49/h1-4,23H,5-20,32H2,(H,33,43)(H,34,42)(H,35,45)(H,46,47)(H,48,49)(H,50,51)(H,36,44,52)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMXUAUNMRXHV-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933579 | |
Record name | 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149206-86-0 | |
Record name | Dota-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149206860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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